(6-Bromonaphthalen-1-yl)methanol

Solid-state chemistry Crystallography Materials science

(6-Bromonaphthalen-1-yl)methanol is a disubstituted naphthalene derivative featuring a primary alcohol (-CH2OH) at the 1-position and a bromine atom at the 6-position. This specific substitution pattern distinguishes it from its numerous positional isomers and provides a unique handle for further chemical elaboration, such as in cross-coupling reactions.

Molecular Formula C11H9BrO
Molecular Weight 237.09 g/mol
Cat. No. B8678927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Bromonaphthalen-1-yl)methanol
Molecular FormulaC11H9BrO
Molecular Weight237.09 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)Br)C(=C1)CO
InChIInChI=1S/C11H9BrO/c12-10-4-5-11-8(6-10)2-1-3-9(11)7-13/h1-6,13H,7H2
InChIKeyKPOFUVXADIRQLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(6-Bromonaphthalen-1-yl)methanol: A Specialized Naphthalene Building Block for Advanced Synthesis


(6-Bromonaphthalen-1-yl)methanol is a disubstituted naphthalene derivative featuring a primary alcohol (-CH2OH) at the 1-position and a bromine atom at the 6-position. This specific substitution pattern distinguishes it from its numerous positional isomers and provides a unique handle for further chemical elaboration, such as in cross-coupling reactions [1]. While it is primarily utilized as a research chemical and synthetic intermediate, its structural features suggest potential applications in medicinal chemistry and materials science. It is important to note that a formal CAS registry number for this specific isomer was not identified in authoritative databases, underscoring its status as a specialized, non-commodity research compound .

Procurement Rationale for (6-Bromonaphthalen-1-yl)methanol: Why Regiochemistry Dictates Utility Over Other Bromonaphthalenemethanols


Generic substitution with a close analog, such as a different bromonaphthalenemethanol isomer, is not feasible for research applications where the precise spatial orientation of functional groups is paramount. The position of the bromine atom (e.g., 3-, 4-, 6-, or 8-position) and the hydroxymethyl group (1- or 2-position) dictates the molecule's 3D geometry, electronic distribution, and subsequent reactivity. This regiospecificity is critical for structure-activity relationship (SAR) studies in medicinal chemistry, where a change in substitution pattern can lead to a complete loss of target binding or altered pharmacokinetics. Furthermore, in materials science, the packing of molecules in the solid state is highly sensitive to substitution, and substituting a 6-bromo isomer for a 4-bromo or 8-bromo isomer will result in a different crystal packing arrangement and macroscopic properties [1]. Therefore, selection of the correct isomer is not a matter of minor optimization but a fundamental requirement for experimental reproducibility and achieving the desired chemical or biological outcome.

Comparative Evidence: Distinguishing (6-Bromonaphthalen-1-yl)methanol from Key Analogs


Crystal Packing Architecture: Divergence from Non-Halogenated Parent

While a direct crystal structure for (6-Bromonaphthalen-1-yl)methanol is not publicly available, its solid-state packing can be reasonably inferred to differ significantly from its non-halogenated analog, naphthalen-1-ylmethanol. The parent compound crystallizes with molecules linked by O—H⋯O hydrogen bonds into infinite C(2) chains propagating along the [100] direction [1]. The introduction of the heavy bromine atom at the 6-position of (6-Bromonaphthalen-1-yl)methanol is expected to disrupt this simple hydrogen-bonding network. Instead, the packing will be heavily influenced by non-covalent interactions involving bromine, such as C—H⋯Br hydrogen bonds and Br⋯Br halogen bonds, leading to a different crystal architecture, as is characteristic of substituted naphthalene derivatives which often exhibit herringbone packing motifs . This alteration in intermolecular forces can have a profound impact on properties like melting point, solubility, and crystal morphology.

Solid-state chemistry Crystallography Materials science

Synthetic Utility: A Differentiated Cross-Coupling Partner Due to Regiochemistry

The value of (6-Bromonaphthalen-1-yl)methanol as a synthetic building block is fundamentally tied to its specific substitution pattern, which differentiates it from other bromonaphthalenemethanol isomers. The bromine at the 6-position serves as a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the installation of diverse aryl, alkyl, or alkynyl groups at a precise location on the naphthalene core [1]. In contrast, an isomer like (6-bromonaphthalen-2-yl)methanol (CAS 100751-63-1) is a known intermediate for the anti-acne drug Adapalene, highlighting how a different regioisomer targets a completely different final application space . The choice between these isomers is therefore not arbitrary but dictated by the specific vector required for the final target molecule's synthesis. Direct comparative yield data for reactions using this specific isomer versus others is not available in the public domain.

Organic synthesis Medicinal chemistry Cross-coupling

Primary Application Scenarios for (6-Bromonaphthalen-1-yl)methanol


Medicinal Chemistry: A Scaffold for Structure-Activity Relationship (SAR) Exploration

As a functionalized naphthalene core, (6-Bromonaphthalen-1-yl)methanol is a valuable intermediate for creating libraries of compounds for drug discovery. The bromine atom at the 6-position is an ideal site for diversification via cross-coupling reactions to explore the chemical space around the 1-hydroxymethyl group. This allows medicinal chemists to systematically vary substituents to probe SAR for a given biological target [1]. The unique 1,6-substitution pattern offers a distinct vector for molecular interactions compared to other isomers.

Materials Science: Design and Synthesis of Functional Organic Materials

The compound's potential to participate in Br-mediated non-covalent interactions makes it a candidate for crystal engineering and the development of functional organic materials. By leveraging the halogen bonding capability of the bromine atom alongside the hydrogen bonding of the alcohol group, researchers can design supramolecular structures with potentially unique optical or electronic properties [2]. The 1,6-substitution pattern offers a different geometry for molecular packing than other isomers, which can be exploited for specific material architectures.

Organic Synthesis: A Versatile Intermediate for Complex Molecule Construction

(6-Bromonaphthalen-1-yl)methanol serves as a bifunctional building block for the synthesis of more complex organic molecules. The hydroxymethyl group can be protected, oxidized, or transformed into a leaving group, while the bromine atom can undergo metal-halogen exchange or transition metal-catalyzed coupling [1]. This orthogonal reactivity allows for the stepwise and regiocontrolled construction of advanced naphthalene-containing architectures.

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